molecular formula C10H14FN B1639758 4-Fluoro-N-methyl-benzenepropanamine

4-Fluoro-N-methyl-benzenepropanamine

Cat. No.: B1639758
M. Wt: 167.22 g/mol
InChI Key: RXJCNSDBCKPXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-methyl-benzenepropanamine is a chemical compound of interest in advanced pharmacological and neurochemical research. As a substituted phenethylamine, its core structure serves as a key template for investigating interactions with neurotransmitter systems in the central nervous system. Researchers utilize this compound to study the structure-activity relationships (SAR) of amine transporters, particularly how fluorination and N-methylation influence affinity and selectivity for monoamine receptors and reuptake complexes. Its primary research value lies in its potential as a precursor or intermediate in the synthesis of more complex bioactive molecules designed for scientific study. The mechanism of action for related compounds often involves modulating the release or reuptake inhibition of neurotransmitters such as dopamine, serotonin, and norepinephrine, making this a valuable tool for probing the mechanisms of neuronal signaling. Strictly for research use in controlled laboratory settings, this product is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local and national regulations regarding the handling of chemical substances.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H14FN/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7,12H,2-3,8H2,1H3

InChI Key

RXJCNSDBCKPXLX-UHFFFAOYSA-N

SMILES

CNCCCC1=CC=C(C=C1)F

Canonical SMILES

CNCCCC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorine vs. Other Halogens
  • 4′-Fluoro-4-dimethylaminoazobenzene: Exhibited nearly double the carcinogenic activity of the parent 4-dimethylaminoazobenzene in rat studies. High dietary riboflavin inhibited this activity, suggesting metabolic interactions .
  • Trifluoromethyl Derivatives: Substitution with a trifluoromethyl group (e.g., 4′-trifluoromethyl-4-dimethylaminoazobenzene) rendered the compound non-carcinogenic, highlighting the critical role of substituent electronic properties .
Methylation at the Nitrogen
  • N-Methylation: The presence of an N-methyl group in 4-Fluoro-N-methyl-benzenepropanamine may reduce hepatic metabolism compared to unmethylated analogs, as observed in 3-methyl-4-monomethylaminoazobenzene, which showed lower carcinogenicity despite higher protein-binding levels .

Chain Length and Functional Groups

  • 4-Fluoro-N-methylethylbenzenamine : A shorter ethylamine chain analog synthesized via Dean-Stark condensation (). While biological data are absent, the shorter chain may reduce steric hindrance compared to the propanamine derivative.
  • carcinogenic) .

Data Table: Key Comparisons

Compound Name Substituents Molecular Weight* Key Biological Activity Reference
This compound 4-F, N-Me, propanamine ~166 g/mol Not explicitly reported
4′-Fluoro-4-dimethylaminoazobenzene 4-F, N,N-Me2, azo 269.3 g/mol High carcinogenicity in rats
3-Amino-3-(4-fluorophenyl)propionic acid 4-F, propionic acid 197.18 g/mol Unreported
4-Fluoro-N-methylethylbenzenamine 4-F, N-Me, ethylamine ~153 g/mol Synthetic intermediate

*Calculated based on structural formulas where direct data were unavailable.

Metabolic and Toxicological Profiles

  • Protein Binding: Methylated derivatives like 3-methyl-4-monomethylaminoazobenzene showed prolonged hepatic protein binding, correlating with delayed carcinogenic effects .
  • Toxicity : Fluorinated aromatic amines may induce oxidative stress due to fluorine’s electronegativity, though specific data for this compound are lacking .

Preparation Methods

Reaction Mechanism and Substrate Preparation

4-Fluorophenylpropanal serves as a pivotal intermediate, synthesized via oxidation of 3-(4-fluorophenyl)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane. Subsequent reductive amination with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) or borane-dimethyl sulfide (BH3·SMe2) yields the target amine.

Optimization Insights :

  • Solvent Systems : Tetrahydrofuran (THF) or methanol enhances reaction homogeneity, with methanol favoring proton transfer in the imine formation step.
  • Catalytic Additives : Titanium tetraisopropoxide (Ti(OiPr)4) improves imine electrophilicity, increasing yields to 78–82%.

Comparative Yield Data

Reducing Agent Solvent Temperature (°C) Yield (%)
NaBH3CN Methanol 25 65
BH3·SMe2 THF 0→25 82
NaBH4 Ethanol 25 48

Notable limitation: NaBH4 exhibits poor selectivity, leading to over-reduction byproducts.

Alkylation of Methylamine with 3-(4-Fluorophenyl)propyl Halides

Halide Synthesis and Reactivity

3-(4-Fluorophenyl)propyl bromide is prepared via Appel reaction (CBr4/PPh3) from 3-(4-fluorophenyl)propan-1-ol. Alkylation of methylamine under phase-transfer conditions (e.g., tetrabutylammonium bromide in NaOH/CH2Cl2) suppresses polyalkylation.

Critical Parameters :

  • Molar Ratios : A 5:1 excess of methylamine to halide minimizes dialkylation (<5% by GC-MS).
  • Temperature Control : Reactions conducted at 0°C improve monoalkylation selectivity (72% yield).

Scalability and Industrial Adaptation

Large-scale runs (≥1 kg) utilize continuous-flow reactors to maintain low temperatures and enhance mixing efficiency, achieving 85% conversion with 99% purity.

Nitrile Reduction and Subsequent Methylation

Catalytic Hydrogenation of 3-(4-Fluorophenyl)propionitrile

Pd/C (10% w/w) in ethyl acetate under 10 atm H2 reduces the nitrile to 3-(4-fluorophenyl)propan-1-amine with 98% efficiency. Methylation via Eschweiler-Clarke reaction (excess HCO2H/HCHO) introduces the N-methyl group, though over-methylation to quaternary ammonium salts remains a challenge.

Yield Optimization :

  • Stepwise addition of formaldehyde (3 equiv.) at 50°C limits byproducts, yielding 89% pure product.

Borane-Mediated Nitrile Reduction

Borane-dimethyl sulfide in THF selectively reduces the nitrile to the primary amine at −20°C, avoiding intermediate imine formation. Subsequent methylation with methyl iodide and K2CO3 in DMF affords the target compound in 76% overall yield.

Urethane-Protected Intermediate Route

Chiral Synthesis and Deprotection

Adapting fluoxetine synthesis methodologies, 4-fluorobenzoylacetonitrile undergoes asymmetric reduction using (R)-CBS (Corey-Bakshi-Shibata) catalyst to yield (S)-α-(2-aminoethyl)-4-fluorobenzenemethanol. Carbamoylation with methyl chloroformate forms the urethane, which is deprotected via LiAlH4 reduction to furnish enantiomerically pure 4-fluoro-N-methyl-benzenepropanamine (ee >99%).

Advantages :

  • Enantioselectivity suitable for pharmaceutical applications.
  • Scalable to multi-kilogram batches with 68% total yield.

Q & A

Basic: What are the standard synthetic routes for 4-Fluoro-N-methyl-benzenepropanamine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Route 1: React 4-fluorobenzyl chloride with 2-methyl-1-propanamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Purify via recrystallization or column chromatography .
  • Route 2: Catalytic hydrogenation of a Schiff base intermediate derived from 4-fluorobenzaldehyde and methylpropanamine. Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol .

Optimization Parameters:

  • Temperature: Higher temperatures (>100°C) may degrade the fluorinated aromatic ring.
  • Catalyst Loading: 5–10% Pd/C for hydrogenation minimizes side products.
  • Solvent Choice: DMF accelerates reaction rates but may require stringent purification to remove residuals.

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